Ficusolide diacetate

Description

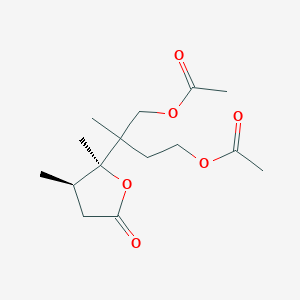

Ficusolide diacetate is a γ-lactone derivative first isolated in 2000 from the heartwood of Ficus microcarpa L.f., a species of fig tree. Its structure, characterized by a cyclic ester core with two acetylated hydroxyl groups, was elucidated using spectroscopic methods such as NMR and mass spectrometry . Its discovery expanded the known chemical diversity of Ficus species, which are rich in lignans, flavonoids, and terpenoids .

Properties

Molecular Formula |

C15H24O6 |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

[4-acetyloxy-3-[(2S,3R)-2,3-dimethyl-5-oxooxolan-2-yl]-3-methylbutyl] acetate |

InChI |

InChI=1S/C15H24O6/c1-10-8-13(18)21-15(10,5)14(4,9-20-12(3)17)6-7-19-11(2)16/h10H,6-9H2,1-5H3/t10-,14?,15+/m1/s1 |

InChI Key |

MMYGDRMHYQNHMZ-PYUGYUQBSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)O[C@]1(C)C(C)(CCOC(=O)C)COC(=O)C |

Canonical SMILES |

CC1CC(=O)OC1(C)C(C)(CCOC(=O)C)COC(=O)C |

Synonyms |

ficusolide diacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Compounds from Ficus microcarpa

Ficusolide diacetate is distinct from other compounds isolated from the same source:

- Ficusol, Ficusesquilignan A, and Ficusesquilignan B: These are lignans, characterized by dimeric phenylpropanoid structures. Unlike this compound’s γ-lactone core, lignans exhibit fused aromatic rings and ether linkages .

- Other γ-lactones: While this compound is the only γ-lactone reported from F. microcarpa, related lactones (e.g., monoacetates or non-acetylated forms) are common in other plants.

Table 1: Structural Comparison of Key Compounds from Ficus microcarpa

Broader Context: Diacetate Derivatives

Diacetylation is a common modification to enhance compound stability or bioactivity. For example:

- DAF-FM diacetate : A fluorophore used to detect nitric oxide, unrelated structurally but highlighting the role of diacetate groups in cell permeability .

- Hop flavonoid diacetates: Studies show diacylated flavonoids exhibit stronger antiproliferative effects than monoacetylated analogs, suggesting this compound’s acetyl groups may influence its activity .

Functional and Bioactivity Comparison

Antioxidant and Anti-Inflammatory Potential

- Lignans (e.g., Ficusol): Demonstrated radical scavenging and anti-inflammatory effects in Ficus species, likely due to phenolic hydroxyl groups .

- This compound : While direct evidence is sparse, F. microcarpa extracts show antimicrobial and anti-inflammatory properties, possibly linked to lactones and their acetylated forms .

Cytotoxic and Antiproliferative Activity

- Lignans : Ficusesquilignans A/B and related compounds inhibit cancer cell proliferation via oxidative stress pathways .

- This compound: No direct cytotoxicity data exist, but γ-lactones from other plants (e.g., sesquiterpene lactones) are known for anticancer activity, suggesting a plausible mechanism .

Pharmacokinetic Considerations

Diacetate groups may improve lipid solubility and membrane permeability, as seen in hop flavonoid derivatives . However, this compound’s metabolic stability and bioavailability remain unstudied.

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and extraction methodologies for isolating Ficusolide diacetate from Ficus microcarpa heartwood, and how does solvent polarity influence yield?

- Methodological Guidance : Sequential solvent extraction (e.g., hexane, ethyl acetate, methanol) is recommended, as non-polar solvents may isolate terpenoid derivatives like this compound, while polar solvents recover phenolic compounds. Yield optimization requires HPLC quantification and comparative analysis of solvent efficacy .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and what are its critical spectral markers?

- Methodological Guidance : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) is essential for identifying acetylated functional groups and diterpene frameworks. Key markers include methylene protons at δ 4.8–5.2 ppm (diacetate groups) and carbonyl carbons at δ 170–175 ppm in ¹³C NMR .

Q. How can in vitro bioactivity assays (e.g., antioxidant, antimicrobial) be standardized to evaluate this compound’s efficacy?

- Methodological Guidance : Use DPPH radical scavenging assays (IC₅₀ calculations) for antioxidant activity and broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria. Normalize results against positive controls (e.g., ascorbic acid, ampicillin) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s anti-inflammatory activity in murine vs. human cell models be reconciled?

- Methodological Guidance : Conduct cross-species comparative studies using cytokine profiling (ELISA for TNF-α, IL-6) and transcriptomic analysis (RNA-seq) to identify species-specific signaling pathways. Control for variables like dosage (µM to mM ranges) and exposure duration .

Q. What experimental strategies address challenges in elucidating this compound’s mechanism of action in cancer cell lines with conflicting apoptosis induction results?

- Methodological Guidance : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays to quantify apoptosis. Validate findings using siRNA knockdown of suspected targets (e.g., Bcl-2 family proteins) and include metabolic profiling to rule out off-target effects .

Q. How can researchers design robust pharmacokinetic studies to evaluate this compound’s bioavailability and metabolite profiling in vivo?

- Methodological Guidance : Use LC-MS/MS for plasma pharmacokinetics in rodent models, focusing on diacetate hydrolysis products. Employ stable isotope labeling to track metabolites and assess tissue distribution .

Q. What statistical approaches resolve variability in this compound’s reported IC₅₀ values across antioxidant assays?

- Methodological Guidance : Apply multivariate analysis (ANOVA with post-hoc tests) to compare assay conditions (pH, temperature, solvent carriers). Use standardized reference compounds and replicate experiments across independent labs to minimize bias .

Methodological Frameworks for Research Design

-

PICOT Framework Integration :

- Population : Specify biological models (e.g., in vitro human hepatocytes, in vivo murine colitis models).

- Intervention : Define dosage ranges, administration routes (oral vs. intraperitoneal), and solvent vehicles.

- Comparison : Use placebo controls and structurally analogous compounds (e.g., other diterpene diacetates).

- Outcome : Quantify endpoints (e.g., cytokine levels, tumor volume reduction) with validated assays.

- Time : Specify treatment duration and follow-up periods for longitudinal studies .

-

Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.